(6-Bromo-5-methylpyridin-3-yl)methanamine
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Overview
Description
“(6-Bromo-5-methylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1355231-24-1 . It has a molecular weight of 201.07 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3
. This indicates that the compound has a pyridine ring with a bromine atom and a methyl group attached to it. Physical and Chemical Properties Analysis
“this compound” is a powder . The compound has a molecular weight of 201.07 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Evaluation for Antibacterial and Antifungal Activities : A compound closely related to (6-Bromo-5-methylpyridin-3-yl)methanamine, synthesized for its potential biological activities, demonstrated acceptable antibacterial and antifungal effects (Rao, Prasad, & Rao, 2013). This suggests that similar compounds may also have valuable antimicrobial properties.
Role in Synthesizing Dopamine and Serotonin Receptor Antagonists : Another study focused on the efficient synthesis of a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. It highlights the compound's utility in the synthesis of complex molecules with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Schiff Base Compound Synthesis for Antibacterial Activity : A Schiff base compound involving a related chemical structure was synthesized and found to have excellent antibacterial activities, pointing towards the utility of such compounds in developing new antibacterial agents (Wang, Nong, Sht, & Qi, 2008).
Palladium-Catalyzed Imine Hydrolysis : Research involving the palladium-catalyzed hydrolysis of imine linkages in a compound similar to this compound sheds light on potential catalytic applications and mechanistic insights into metal-catalyzed reactions (Ahmad et al., 2019).
Antimicrobial Activities of Quinoline Derivatives : A study on quinoline derivatives, structurally related to the compound , demonstrated significant in vitro antibacterial and antifungal activities, suggesting a pathway for the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Safety and Hazards
Properties
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEUZZIEFCEYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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